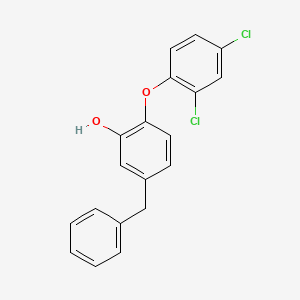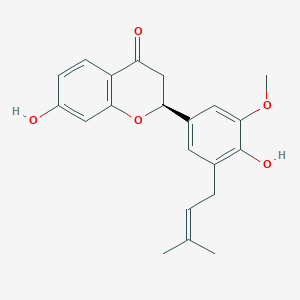
(5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one: is a chemical compound with the molecular formula C8H13N3O2 This compound is notable for its unique structure, which includes an oxazolidinone ring fused with a pyrrole ring and an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine.
Aminomethyl Group Addition: The aminomethyl group is usually introduced through a reductive amination process, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated form, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in bacterial cell wall synthesis. This makes it a candidate for developing new antibacterial agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising lead compound for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial enzymes involved in cell wall synthesis. By inhibiting these enzymes, the compound disrupts the synthesis of the bacterial cell wall, leading to cell death. The exact pathways and molecular interactions are still under investigation, but its efficacy as an enzyme inhibitor is well-documented.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R)-5-(aminomethyl)pyrrolidin-2-one: Shares a similar aminomethyl group but lacks the oxazolidinone ring.
7-Fluoro-1,3-dihydro-indol-2-one oxazolidinones: Contains an oxazolidinone ring but differs in the substitution pattern and additional functional groups.
Uniqueness
What sets (5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one apart is its unique combination of the oxazolidinone and pyrrole rings, along with the aminomethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
(5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c9-5-7-6-11(8(12)13-7)10-3-1-2-4-10/h1-4,7H,5-6,9H2/t7-/m1/s1 |
InChI-Schlüssel |
OZSRSVNLPCHFKO-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@H](OC(=O)N1N2C=CC=C2)CN |
Kanonische SMILES |
C1C(OC(=O)N1N2C=CC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)

![5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)

